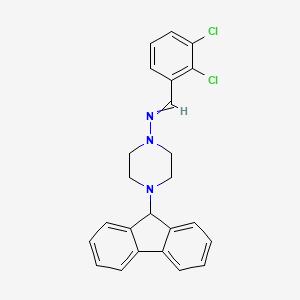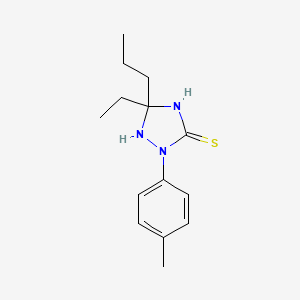
5-ethyl-2-(4-methylphenyl)-5-propyl-1,2,4-triazolidine-3-thione
Overview
Description
The compound “5-ethyl-2-(4-methylphenyl)-5-propyl-1,2,4-triazolidine-3-thione” belongs to a class of organic compounds known as triazoles . Triazoles are heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms .
Molecular Structure Analysis
Triazoles have a five-membered ring structure with three nitrogen atoms and two carbon atoms . The specific arrangement of these atoms can vary, leading to different isomers .Chemical Reactions Analysis
Triazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to a nitrogen atom .Scientific Research Applications
Antibacterial Activity
Pyrazolines have demonstrated antibacterial properties in various studies . Researchers have reported their effectiveness against bacterial strains, making them potential candidates for developing new antibiotics. The compound’s specific mechanism of action and target bacteria would require further investigation.
Antifungal Potential
Thiazoles, including pyrazoline derivatives, have shown antifungal activity . Investigating the efficacy of our compound against fungal pathogens could provide valuable insights for antifungal drug development.
Antioxidant Capacity
Oxidative stress contributes to cellular damage and disease progression. Pyrazolines, including our compound, may exhibit antioxidant properties. Assessing their ability to scavenge free radicals and protect cells from oxidative damage is essential .
Neuroprotective Effects
Considering the compound’s structure, it might influence neural processes. Investigating its impact on acetylcholinesterase (AchE) activity and its potential neuroprotective effects could be valuable . AchE inhibition is relevant to neurological disorders and neurotoxicity.
Future Directions
The future directions for research on a compound depend on its potential applications. Triazoles are a versatile class of compounds with applications in areas like medicinal chemistry, materials science, and agrochemistry . Therefore, future research could potentially explore new synthesis methods, applications, or derivatives of triazoles.
properties
IUPAC Name |
5-ethyl-2-(4-methylphenyl)-5-propyl-1,2,4-triazolidine-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3S/c1-4-10-14(5-2)15-13(18)17(16-14)12-8-6-11(3)7-9-12/h6-9,16H,4-5,10H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJINPSGUHTKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(NC(=S)N(N1)C2=CC=C(C=C2)C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B3956500.png)
![N-(4-{[(2-methoxy-1-methylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3956509.png)

![ethyl 5-{[(2,5-dimethylphenyl)amino]carbonyl}-2-[(2-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3956530.png)
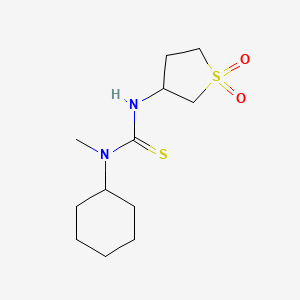
![2-oxo-2-phenylethyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B3956543.png)
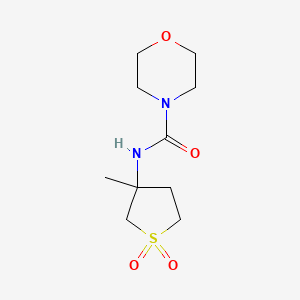
![4-amino-5-cyano-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide](/img/structure/B3956569.png)
![5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3956575.png)
![1-methyl-2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethyl acetate](/img/structure/B3956583.png)
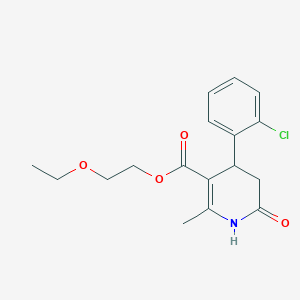
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3956588.png)
![1-[(4-methylphenyl)sulfonyl]-4-(2-nitrophenyl)piperazine](/img/structure/B3956595.png)
